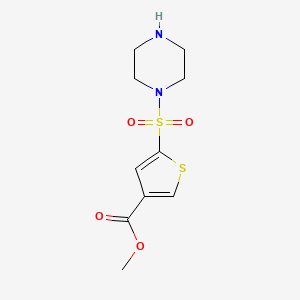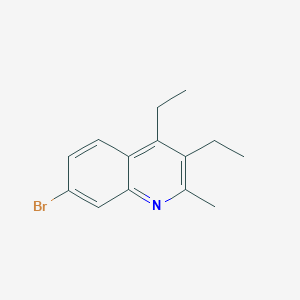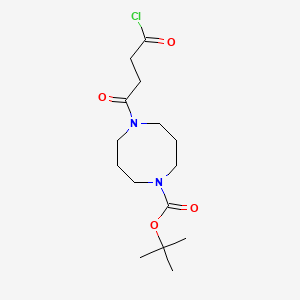![molecular formula C17H32N2O4 B15257110 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B15257110.png)
5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₃₂N₂O₄ and a molecular weight of 328.45 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the piperidine ring. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines during the synthesis . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid include:
N-Boc-piperidine-3-carboxylic acid: A related compound with a similar piperidine ring structure.
N-Boc-piperidine-4-carboxylic acid: Another analog with a different substitution pattern on the piperidine ring.
N-Boc-piperidine-2-carboxylic acid: A compound with the Boc protecting group at a different position on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bis(propan-2-yl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H32N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[di(propan-2-yl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H32N2O4/c1-11(2)19(12(3)4)14-8-13(15(20)21)9-18(10-14)16(22)23-17(5,6)7/h11-14H,8-10H2,1-7H3,(H,20,21) |
InChI Key |
UGRDDXNRKKMRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15257047.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B15257053.png)

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B15257061.png)
amine](/img/structure/B15257067.png)
![(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B15257074.png)

![N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide](/img/structure/B15257083.png)
![5-(5-Formylthiophen-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B15257090.png)


![N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B15257115.png)
